molecular formula C14H10N2O B1330090 4-Phenylphthalazin-1(2H)-one CAS No. 5004-45-5

4-Phenylphthalazin-1(2H)-one

Cat. No. B1330090
CAS RN: 5004-45-5
M. Wt: 222.24 g/mol
InChI Key: XCJLBNVENUPHEA-UHFFFAOYSA-N
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Description

Phthalazinone derivatives, including 4-Phenylphthalazin-1(2H)-one, have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a heterocyclic phthalazine core, which can be modified to produce a variety of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of phthalazinone derivatives can be achieved through various methods. A catalyst-free one

Scientific Research Applications

Antagonistic Properties in Human A3 Adenosine Receptor

The 2-phenylphthalazin-1(2H)-one (PHTZ) ring system, similar to 4-Phenylphthalazin-1(2H)-one, has been identified as a core skeleton for designing human A3 adenosine receptor (hA3 AR) antagonists. This discovery was driven by its structural similarity to other scaffolds and showed high affinity and selectivity in certain compounds like 2,5-dimethoxyphenylphthalazin-1(2H)-one (Poli et al., 2011).

Multicomponent Synthesis for Biological Activities

The Pd-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion allows straightforward access to diversely substituted 4-aminophthalazin-1(2H)-ones (APOs), which possess promising and diverse biological activities (Vlaar et al., 2013).

Antimicrobial Activity

Certain 4-Phenylphthalazin-1(2H)-one derivatives have been synthesized to study their antimicrobial activity. This includes the creation of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives (El-Hashash et al., 2012).

Inhibitory Properties in cAMP-specific Phosphodiesterase (PDE4)

A series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones showed high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4), suggesting their potential in therapeutic applications (Van der Mey et al., 2001).

Use as JAK1 Inhibitors

4-Phenylphthalazin-1(2H)-one derivatives have been evaluated as JAK1 inhibitors, representing a novel scaffold for such inhibitors, distinct from previously described JAK1 inhibitors (Norman, 2012).

Synthesis and Reactions for Antimicrobial Activity

Studies on the synthesis and reactions of 4-biphenyl-4-(2H)-phthalazin-1-one derivatives have been conducted, revealing their expected antimicrobial activity, further illustrating the compound's biological significance (Abubshait et al., 2011).

Selective MCH-R1 Antagonism

A series of 4-arylphthalazin-1(2H)-one linked to arylpiperidines were synthesized and evaluated as melanin concentrating hormone receptor 1 (MCH-R1) antagonists, showing the compound's potential in this area (Lim et al., 2012).

Development as PARP-1 Inhibitors

Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones were developed as potent PARP-1 inhibitors, with significant inhibitory potencies compared to known inhibitors, indicating their therapeutic potential (Wang et al., 2014).

Fluorescent Organic Nanosheets for Metal Ion Detection

A phthalazine derivative-based fluorescent organic nanosheets demonstrated high selectivity and sensitivity for simultaneous recognition of Cr6+ and Mn7+ in aqueous media, highlighting its application in environmental monitoring (Wakshe et al., 2021).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety measures include rinsing immediately with plenty of water in case of eye or skin contact, and getting medical attention immediately if symptoms occur .

Future Directions

Given the promising potential of 4-Phenylphthalazin-1(2H)-one and its derivatives in cancer therapy, there is significant clinical value in developing novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy .

properties

IUPAC Name

4-phenyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLBNVENUPHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276944
Record name 4-Phenylphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Phenylphthalazin-1(2H)-one

CAS RN

5004-45-5
Record name 4-Phenylphthalazin-1-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylphthalazin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1-(2H)-phthalazinone
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Synthesis routes and methods

Procedure details

A mixture of 2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide 17 (1 mmol) and H2NNH2.H2O (18 mmol) was stirred for 2 hrs at 100° C. After the excess hydrazine was removed under reduced pressure, the crude product was purified by chromatography on silica gel ((1:2) EtOAc:hexane) to give the desired product in 95% yield.
Name
2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
J Xin, N Li, Q Ma, E Li, X Meng, Y Ke, H Liu… - Chinese Journal of …, 2018 - sioc-journal.cn
In order to find more efficient and economical antitumor drugs, a series of 1-phenyl-4-substituted phthalazine derivatives were synthesized and evaluated for antiproliferative activity in …
Number of citations: 10 sioc-journal.cn
K El‐Adl, MK Ibrahim, F Khedr… - Archiv der …, 2021 - Wiley Online Library
In accordance with the significant impetus of the discovery of potent vascular endothelial growth factor receptor 2 (VEGFR‐2) inhibitors, herein, we report the design, synthesis, and …
Number of citations: 28 onlinelibrary.wiley.com
SM Mennen, ML Mak-Jurkauskas, MM Bio… - … Process Research & …, 2015 - ACS Publications
A simple one-pot, two-step process for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones was developed. A robust process was required that delivered the final isolated …
Number of citations: 14 pubs.acs.org
KV Bondar, KО Klimenko… - Вісник Одеського …, 2016 - heraldchem.onu.edu.ua
Біоізостерною модифікацією відомого інгібітору та молекулярним докінгом в JNK здійснений дизайн потенційних протизапальних агентів–інденофталазінону (ІФ) та його …
Number of citations: 0 heraldchem.onu.edu.ua
X Du, H Hou, Y Zhao, S Sheng… - European Journal of …, 2020 - Wiley Online Library
Selective C–H bond alkynylation toward modular access to material and pharmaceutical molecules is of great desire in modern organic synthesis. Disclosed herein is rhodium(III)‐…
R Zhang, Y Guan, B Tian, Y Liu… - Applied Organometallic …, 2023 - Wiley Online Library
The palladium‐catalyzed direct oxidative coupling reaction between 2‐aroylimidazoles with aromatic aldehydes or benzyl alcohols under oxidation conditions has been achieved to …
Number of citations: 0 onlinelibrary.wiley.com
S Yoshida, AS Hay - Macromolecules, 1997 - ACS Publications
High molecular weight poly(phthalazinone)s with high glass transition temperatures were prepared by a novel N−C coupling reaction. New bis(phthalazinone) monomers (5a−f), such …
Number of citations: 44 pubs.acs.org
H Almahli, E Hadchity, MY Jaballah, R Daher… - Bioorganic …, 2018 - Elsevier
Herein we report the synthesis of two series of 4-phenylphthalazin-1-ones 11a-i and 4- benzylphthalazin-1-ones 16a-h as anti-lung adenocarcinoma agents with potential inhibitory …
Number of citations: 64 www.sciencedirect.com
K El‐Adl, MK Ibrahim, F Khedr… - Archiv der …, 2022 - Wiley Online Library
Twenty new N‐substituted‐4‐phenylphthalazin‐1‐amine derivatives were designed, synthesized, and evaluated for their anticancer activities against HepG2, HCT‐116, and MCF‐7 …
Number of citations: 11 onlinelibrary.wiley.com
NFH Mahmoud, GA Elsayed - Journal of Heterocyclic …, 2020 - Wiley Online Library
2, 4‐Disubstituted phthalazin‐1(2H)‐one derivatives were synthesized via nucleophilic attack of N‐2 of phthalazin‐1(2H)‐one derivatives on different alkyl halides. In addition, reactive …
Number of citations: 6 onlinelibrary.wiley.com

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